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rgg protein

Virulence Gene Regulation Cysteine Protease

Rgg protein (CAS 147415-86-9), also known as RopB or Rgg1, is a member of the Rgg family of transcriptional regulators found primarily in Gram-positive bacteria, particularly Streptococcus species. It functions as a DNA-binding transcription factor that controls the expression of numerous genes involved in virulence, metabolism, and quorum sensing (QS).

Molecular Formula C8H7N3O2
Molecular Weight 0
CAS No. 147415-86-9
Cat. No. B1175135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namergg protein
CAS147415-86-9
Synonymsrgg protein
Molecular FormulaC8H7N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rgg Protein (CAS 147415-86-9): Streptococcal Transcriptional Regulator for Quorum Sensing and Virulence Research


Rgg protein (CAS 147415-86-9), also known as RopB or Rgg1, is a member of the Rgg family of transcriptional regulators found primarily in Gram-positive bacteria, particularly Streptococcus species [1]. It functions as a DNA-binding transcription factor that controls the expression of numerous genes involved in virulence, metabolism, and quorum sensing (QS) [2]. In Streptococcus pyogenes, Rgg is a 280-amino acid polypeptide with a predicted molecular weight of 33,246 Da [1]. Its activity is modulated by short hydrophobic peptide (SHP) pheromones, which serve as intercellular signaling molecules in QS pathways [3].

Why Generic Rgg Paralogs Cannot Substitute for Rgg (RopB) in Functional Studies


The Rgg protein family in Streptococcus pyogenes comprises four paralogs—Rgg1 (RopB), Rgg2 (MutR), Rgg3, and Rgg4 (ComR)—each with distinct regulatory roles, target gene specificities, and modes of action [1]. Rgg1 acts as a transcriptional activator of the major virulence factor SpeB [2], whereas Rgg2 and Rgg3 function as an antagonistic quorum-sensing pair that competitively bind shared promoter regions [3]. Rgg3 represses transcription, while Rgg2 activates it [3]. Substituting one Rgg paralog for another, or using a generic Rgg-family protein from a different species, would yield fundamentally different transcriptional outcomes, as each paralog recognizes distinct DNA promoter sequences and responds to different peptide pheromones (SHPs) [3]. The following quantitative evidence demonstrates why Rgg protein (Rgg1/RopB) must be specifically selected for studies of SpeB regulation, carbon metabolism, and H2O2 resistance.

Quantitative Comparative Evidence for Rgg Protein (RopB) Differentiation


Essential for SPE B Cysteine Protease Production: Rgg Deletion Abolishes Virulence Factor Expression

Rgg protein (RopB) is strictly required for transcription of speB, the gene encoding the secreted streptococcal pyrogenic exotoxin B (SPE B) protease [1]. In an isogenic rgg deletion mutant of S. pyogenes strain NZ131, SPE B production was markedly decreased as assessed by immunoblotting and caseinolytic activity on agar plates [1]. In contrast, production of other extracellular products—streptolysin O, streptokinase, and DNase—was unaffected, demonstrating the specificity of Rgg for the speB regulon [1].

Virulence Gene Regulation Cysteine Protease

Carbon Source Utilization: Rgg Regulates Arginine and Serine Metabolism Differentially

Rgg coordinates virulence factor synthesis with catabolic activity. In contrast to wild-type S. pyogenes NZ131, which preferentially uses glucose during exponential phase, an isogenic rgg mutant fermented arginine even in the presence of glucose [1]. This was accompanied by excretion of NH3 and ornithine, and a neutral culture pH [1]. The addition of arginine and serine to culture media increased the growth yield and NH3 production of the mutant but had no effect on wild-type cultures [1].

Metabolism Catabolite Regulation Arginine Fermentation

Oxidative Stress Resistance: Rgg Deficiency Enhances H2O2 Resistance and Virulence

Rgg protein represses the ahpCF operon, which encodes enzymes for H2O2 decomposition. An S. pyogenes M49 strain lacking Rgg (Δrgg) is more resistant to H2O2 and decomposes more H2O2 than the parental strain [1]. Subgenomic transcriptional profiling revealed that the ahpCF operon is transcriptionally up-regulated in the Δrgg mutant [1]. In a murine intraperitoneal-infection model, Rgg deficiency increased the virulence of GAS [1].

Oxidative Stress H2O2 Resistance Virulence

Structural Differentiation: Rgg Contains a Unique Intermolecular Disulfide Bond in Dimer Interface

X-ray crystal structures of a Streptococcus Rgg protein (Rgg3) reveal that the DNA-binding domains are covalently linked across their dimerization interface by a disulfide bond formed by a highly conserved cysteine [1]. This intermolecular disulfide bond is buried in the dimer interface and appears to be unique among the XRE DNA-binding domain family [1]. In contrast, other XRE family proteins lack this covalent linkage, suggesting a specialized mechanism for Rgg dimer stabilization and potential redox regulation [1].

Structural Biology X-ray Crystallography Dimerization

Peptide Pheromone Binding Affinity: Rgg Proteins Exhibit Low Nanomolar Affinity for Cognate SHPs

Direct Rgg–SHP interactions were quantified using a fluorescence polarization assay with FITC-labeled peptide ligands [1]. Rgg2 and Rgg3 proteins bound their cognate SHP pheromones with affinities as low as 500 nM [1]. Binding affinities directly correlated with observed bioactivity in bioluminescence reporters and biofilm assays [1]. In contrast, non-cognate SHPs from other streptococcal species did not bind with comparable affinity [1].

Quorum Sensing Ligand Binding Fluorescence Polarization

Biofilm Regulation: Rgg2 and Rgg3 Opposingly Control Biofilm Formation

In S. pyogenes, Rgg2 and Rgg3 function as an antagonistic pair to control biofilm development [1]. Rgg2 activates transcription of pheromone genes and is required for full induction of the quorum-sensing circuit, whereas Rgg3 represses pheromone expression [1]. Inactivation of rgg2 increased static biofilm formation compared to wild-type [2]. RopB (Rgg1) counteracts biofilm formation, highlighting the divergent roles of Rgg paralogs [1].

Biofilm Quorum Sensing Gene Regulation

Application Scenarios for Rgg Protein (CAS 147415-86-9) Based on Quantitative Differentiation


Studies of Streptococcal Virulence Regulation, Particularly SPE B Protease Expression

Rgg (RopB) is essential for speB transcription. Use Rgg protein in genetic complementation assays, DNA-binding studies (EMSA), and transcriptional reporter systems to dissect the speB regulatory circuit. Rgg-specific antibodies can be used for immunoblotting to confirm expression levels in wild-type versus mutant strains [1].

Investigation of Carbon Catabolite Control and Metabolic Adaptation in S. pyogenes

Rgg coordinates virulence factor synthesis with carbon source utilization. Employ Rgg mutant strains in defined media to study arginine and serine metabolism, measure NH3 and ornithine production, and perform transcriptomics to identify Rgg-dependent metabolic genes [2].

Oxidative Stress and Peroxide Resistance Studies in Catalase-Negative Bacteria

Rgg represses the ahpCF operon. Use Rgg-deficient strains to assess H2O2 sensitivity and decomposition rates. Compare Rgg-mediated regulation with PerR-mediated regulation to understand distinct oxidative stress response pathways. Utilize murine infection models to evaluate virulence changes associated with Rgg loss [3].

Quorum-Sensing Receptor-Ligand Interaction and Inhibitor Screening

Rgg proteins bind SHP pheromones with nanomolar affinity. Use purified Rgg2 or Rgg3 in fluorescence polarization assays with FITC-labeled SHP peptides to screen for competitive inhibitors (e.g., cyclosporin A, valspodar) that disrupt Rgg-SHP binding [4]. Structural studies (X-ray crystallography, cryo-EM) can be performed with Rgg-SHP or Rgg-inhibitor complexes to guide drug design [5].

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